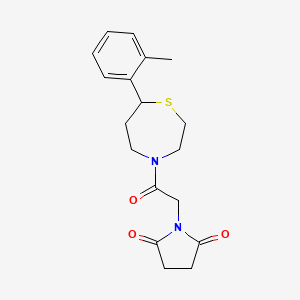

1-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is also known as thiazepan-4-one and has been extensively studied for its ability to target specific biological pathways.

Scientific Research Applications

Inhibitors of Glycolic Acid Oxidase

Research on pyrrolidine-dione derivatives has shown significant potential in inhibiting glycolic acid oxidase (GAO), which is crucial for managing conditions like Primary Hyperoxaluria. Large lipophilic substituents on the pyrrolidine-dione nucleus enhance the compound's inhibitory effect on GAO, highlighting the therapeutic potential in reducing urinary oxalate levels, thereby managing kidney stone formation (Rooney et al., 1983).

Asymmetric Synthesis

Asymmetric synthesis of spirocyclic pyrrolidine-thia(oxa)zolidinediones using pyrrolidine-dione derivatives as key intermediates has been reported. This method leverages a chiral N,O-ligand/Cu(I) catalysis system, yielding compounds with high diastereo- and enantioselectivity. Such compounds have potential applications in developing novel pharmaceuticals with spirocyclic structures, showcasing the versatility of pyrrolidine-dione derivatives in synthetic organic chemistry (Yang et al., 2015).

Solubility Studies

The solubility of pyrrolidine-dione derivatives in various solvents has been thoroughly investigated, providing valuable data for pharmaceutical formulation. Understanding the solubility profile is essential for drug delivery system design, ensuring optimal bioavailability and therapeutic effectiveness (Li et al., 2019).

Photoinduced Oxidative Annulation

The photoinduced direct oxidative annulation of pyrrolidine-dione derivatives has been explored for the synthesis of highly functionalized polyheterocyclic compounds. This approach, free from the need for transition metals and oxidants, opens up new avenues for creating complex molecular architectures, useful in the development of new materials and active pharmaceutical ingredients (Zhang et al., 2017).

properties

IUPAC Name |

1-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-13-4-2-3-5-14(13)15-8-9-19(10-11-24-15)18(23)12-20-16(21)6-7-17(20)22/h2-5,15H,6-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPGKLODUPGVMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butan-1-one](/img/structure/B2397426.png)

methylidene]amino}-4,5-dimethoxybenzene](/img/structure/B2397435.png)

![1-(3,4-Dimethylphenyl)-4-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2397442.png)

![N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2397446.png)